molecular formula C18H19NO2 B5707278 N-(2-ethoxyphenyl)-3-(4-methylphenyl)acrylamide

N-(2-ethoxyphenyl)-3-(4-methylphenyl)acrylamide

Cat. No. B5707278
M. Wt: 281.3 g/mol
InChI Key: QFZNBKIODLLOMV-OUKQBFOZSA-N
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Description

N-(2-ethoxyphenyl)-3-(4-methylphenyl)acrylamide, also known as EMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EMA is a yellow crystalline solid that has a molecular weight of 277.34 g/mol and a melting point of 105-107°C.

Mechanism of Action

The exact mechanism of action of N-(2-ethoxyphenyl)-3-(4-methylphenyl)acrylamide is still not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-3-(4-methylphenyl)acrylamide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-3-(4-methylphenyl)acrylamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, one limitation of using N-(2-ethoxyphenyl)-3-(4-methylphenyl)acrylamide in lab experiments is that it can be toxic at high concentrations, which can limit its use in certain assays.

Future Directions

There are several future directions for research on N-(2-ethoxyphenyl)-3-(4-methylphenyl)acrylamide. One potential area of research is the development of new drugs based on N-(2-ethoxyphenyl)-3-(4-methylphenyl)acrylamide. Another area of research is the investigation of the molecular mechanisms underlying its pharmacological effects. Additionally, the use of N-(2-ethoxyphenyl)-3-(4-methylphenyl)acrylamide in combination with other drugs or therapies is an area that warrants further investigation. Overall, N-(2-ethoxyphenyl)-3-(4-methylphenyl)acrylamide has significant potential for use in various fields of scientific research and further studies are needed to fully explore its potential applications.

Synthesis Methods

N-(2-ethoxyphenyl)-3-(4-methylphenyl)acrylamide can be synthesized through a simple reaction between 2-ethoxyaniline and 4-methylcinnamaldehyde in the presence of a catalyst such as hydrochloric acid. The reaction takes place under reflux conditions and the product is obtained by recrystallization.

Scientific Research Applications

N-(2-ethoxyphenyl)-3-(4-methylphenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

(E)-N-(2-ethoxyphenyl)-3-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-3-21-17-7-5-4-6-16(17)19-18(20)13-12-15-10-8-14(2)9-11-15/h4-13H,3H2,1-2H3,(H,19,20)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZNBKIODLLOMV-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(2-ethoxyphenyl)-3-(4-methylphenyl)prop-2-enamide

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